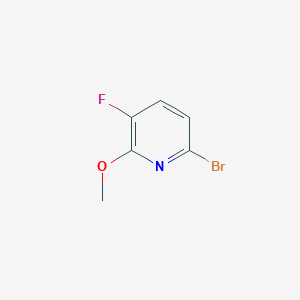

6-Bromo-3-fluoro-2-methoxypyridine

Beschreibung

6-Bromo-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative characterized by bromine (Br) at position 6, fluorine (F) at position 3, and a methoxy (-OMe) group at position 2. Its synthesis involves bromination and nucleophilic substitution starting from 3-aminopyridine, followed by diazotization to introduce the fluorine atom . Key advancements include solvent optimization in the nucleophilic substitution step, achieving a yield of 90.1% without requiring column chromatography or recrystallization . Structural confirmation is performed via NMR and LC-MS, ensuring high purity and reproducibility.

Eigenschaften

Molekularformel |

C6H5BrFNO |

|---|---|

Molekulargewicht |

206.01 g/mol |

IUPAC-Name |

6-bromo-3-fluoro-2-methoxypyridine |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |

InChI-Schlüssel |

IYWPAMSZIXJNPR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=N1)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Brom-3-fluor-2-methoxypyridin umfasst in der Regel mehrere Schritte, ausgehend von 3-Aminopyridin. Der Prozess beinhaltet Bromierungs-, nukleophile Substitutions- und Diazotierungsreaktionen . Die Bromierung von 3-Aminopyridin ergibt 6-Brom-2-methoxyl-3-aminopyridin, das dann einer nukleophilen Substitution unterzogen wird, um die Methoxygruppe einzuführen. Schließlich wird eine Diazotierungsreaktion durchgeführt, um die Aminogruppe durch ein Fluoratom zu ersetzen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Synthese von 6-Brom-3-fluor-2-methoxypyridin optimiert, um Ausbeute und Effizienz zu steigern. Der Bromierungsschritt wird sorgfältig kontrolliert, um eine Überbromierung zu vermeiden, und die Verwendung optimierter Lösungsmittel und Katalysatoren kann die Gesamtausbeute deutlich verbessern und bis zu 90,1% erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Brom-3-fluor-2-methoxypyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluoratome können unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Verwendung von Palladiumkatalysatoren und Borreagenzien zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

Nukleophile Substitution: Häufige Reagenzien sind Natriummethoxid und andere Nukleophile, die die Halogenatome ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Suzuki-Miyaura-Kupplung verschiedene substituierte Pyridine ergeben, während die nukleophile Substitution verschiedene Methoxy- und Fluor-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

6-Brom-3-fluor-2-methoxypyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Agrochemikalien, Pharmazeutika und anderen Feinchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-3-fluor-2-methoxypyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktiven Zentren bindet und deren Aktivität blockiert . Die genauen molekularen Zielstrukturen und Stoffwechselwege hängen von der jeweiligen Anwendung und der Struktur der untersuchten Verbindung ab.

Ähnliche Verbindungen:

3-Fluor-2-methoxypyridin: Diese Verbindung ist ähnlich, jedoch ohne das Bromatom an Position 6.

6-Brom-2-fluor-3-methylpyridin: Ähnlicher Aufbau, aber mit einer Methylgruppe anstelle einer Methoxygruppe.

Einzigartigkeit: 6-Brom-3-fluor-2-methoxypyridin ist einzigartig aufgrund des Vorhandenseins von sowohl Brom- als auch Fluoratomen, die unterschiedliche chemische Eigenschaften verleihen. Die Kombination dieser Substituenten macht es zu einer vielseitigen Verbindung für verschiedene chemische Reaktionen und Anwendungen .

Wirkmechanismus

The mechanism of action of 6-Bromo-3-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following table summarizes structurally related pyridine derivatives, highlighting substituent patterns and similarity scores (where available):

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-methoxypyridine | - | Br (6), F (3), OMe (2) | - | Target compound |

| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | Br (5), OMe (6), NH2 (3) | 0.82 | Amino group at position 3 |

| 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | Br (3), F (5), OMe (2) | 0.76 | Halogen positions reversed |

| 3-Bromo-6-chloro-2-methoxypyridine | 1211526-62-3 | Br (3), Cl (6), OMe (2) | - | Chlorine substituent at position 6 |

| 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | 1305324-56-4 | Br (2), Cl (4,5), I (6), OMe (3) | - | Multiple halogens, higher molecular weight |

Notes:

- Similarity scores (0–1 scale) are derived from structural alignment algorithms, reflecting positional and functional group overlap .

- Compounds like 5-Bromo-6-methoxypyridin-3-amine (similarity 0.82) share a methoxy group and bromine but replace fluorine with an amino group, altering reactivity in nucleophilic reactions .

- 3-Bromo-5-fluoro-2-methoxypyridine (similarity 0.76) demonstrates how halogen positioning affects electronic properties: fluorine at position 5 reduces ring electron density compared to position 3 in the target compound .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis avoids costly purification steps, contrasting with 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS 1017782-09-0), which requires nitration and subsequent reduction .

Halogen Positioning : Fluorine at position 3 in the target compound provides a unique electronic profile compared to 3-Bromo-5-fluoro-2-methoxypyridine , where fluorine at position 5 may reduce resonance stabilization .

Biologische Aktivität

6-Bromo-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 3-position of the pyridine ring. Its unique structure may contribute to various pharmacological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is C₆H₄BrFNO, with a molecular weight of approximately 206.02 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and reactivity, which are critical factors in its biological interactions.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, certain halogenated pyridines have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | MRSA, VRE |

| 5-Bromo-4-chloro-2-methoxypyridine | Antifungal | Candida spp., Aspergillus spp. |

| 6-Chloro-3-bromo-2-methoxypyridine | Antiviral | Influenza virus |

Anticancer Potential

The anticancer potential of halogenated pyridines has been explored in various studies. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For example, modifications on the pyridine ring can lead to enhanced activity against breast cancer and leukemia cell lines .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyridine derivatives against resistant bacterial strains. The results indicated that this compound exhibited notable activity against MRSA with an MIC (minimum inhibitory concentration) value comparable to that of established antibiotics .

- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that compounds structurally related to this compound showed significant cytotoxicity, with IC50 values indicating potential for further development as anticancer agents .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with Receptors : Some studies suggest that these compounds may act as antagonists at specific neurotransmitter receptors, contributing to their therapeutic effects in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.